Allyl hydrogen disulfide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
193625-54-6 |
|---|---|
Molecular Formula |
C3H6S2 |
Molecular Weight |
106.21 g/mol |
IUPAC Name |
3-(disulfanyl)prop-1-ene |
InChI |
InChI=1S/C3H6S2/c1-2-3-5-4/h2,4H,1,3H2 |
InChI Key |
VVYGQCSDUHWFGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSS |
Origin of Product |
United States |
Theoretical and Computational Investigations of Allyl Hydrogen Disulfide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which properties like molecular structure, energy, and electron distribution can be derived. northwestern.edu
Ab initio and Density Functional Theory (DFT) are the two primary classes of methods used for quantum chemical investigations of molecules like allyl hydrogen disulfide. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without relying on empirical data. rsc.org DFT, a computationally more efficient alternative, calculates the electronic energy based on the molecule's electron density. nih.gov
The selection of a specific functional (e.g., B3LYP, M06-2X, ωB97X-D) and basis set (e.g., 6-31G*, 6-311++G(d,p), cc-pVDZ) is crucial for obtaining accurate results. rsc.orgresearchgate.netresearchgate.netnih.gov For instance, studies on the decomposition of related allyl sulfides have utilized the M05-2X functional, while investigations into the reaction mechanisms involving disulfide bonds have employed the ωB97X-D functional. researchgate.netnih.gov These approaches allow for the precise calculation of molecular geometries, reaction energies, and the potential energy surfaces that govern chemical transformations.
The electronic structure dictates the reactivity of this compound. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—the frontier molecular orbitals (FMOs)—provides critical insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
In a computational study on the closely related allyl methyl disulfide, analysis of the FMOs was used to explain its anticarcinogenic and cholesterol-lowering activity mechanism. researchgate.net For this compound, the HOMO is expected to be localized on the sulfur atoms, particularly the lone pair electrons, making this site susceptible to electrophilic attack. The LUMO is likely to be an antibonding σ* orbital associated with the S-S bond, indicating that this bond is the preferred site for nucleophilic attack. This distribution of frontier orbitals is key to understanding its role in thiol-disulfide exchange reactions. figshare.comnih.gov
Conformational Analysis and Isomerization Pathways
The flexibility of the allyl group and the disulfide bond allows this compound to exist in multiple conformations (rotational isomers). These conformers can have different energies and, consequently, different populations at equilibrium. Computational methods are used to map the potential energy surface (PES) of the molecule by systematically rotating its dihedral angles.
A detailed conformational analysis performed on the analogous allyl methyl disulfide using both HF and DFT methods identified six pairs of low-energy enantiomeric minima. researchgate.net The global minimum was determined to be a specific gauche conformation, described as the [g+g-g+|g-g+g-] enantiomeric pair. researchgate.net The study revealed that fully symmetrical structures were not energy minima but rather saddle points on the potential energy surface. researchgate.net A similar landscape of multiple stable gauche conformers separated by small energy barriers is expected for this compound, influencing its reactivity and interaction with biological targets.
Table 1: Representative Conformational Data for Allyl Methyl Disulfide (Analogue) (Based on findings from a multidimensional conformational analysis) researchgate.net
| Conformer Type | Description | Relative Stability |
| Enantiomeric Pair 1 | [g+g-g+ | g-g+g-] |
| Enantiomeric Pair 2 | [g+g+g+ | g-g-g-] |
| Enantiomeric Pair 3 | [g+ag- | g-ag+] |
| Symmetrical Structure | [a a a] | Second-Order Saddle Point |
Note: This table is based on data for allyl methyl disulfide, a close structural analogue of this compound. 'g' denotes a gauche conformation and 'a' denotes an anti conformation for the key dihedral angles.
Computational Modeling of Stability and Decomposition Pathways
This compound is generally considered a transient intermediate. Computational modeling helps to elucidate the pathways through which it forms and decomposes. DFT calculations have been instrumental in studying the thermolysis of related allyl sulfides, identifying the transition states and calculating the kinetic and thermodynamic parameters of their decomposition. researchgate.net
In the context of biological H₂S generation, this compound (ASSH) is formed as an intermediate. figshare.comnih.gov Computational studies on the reaction of diallyl trisulfide (DATS) with biological thiols like glutathione (B108866) show that a thiol anion attacks the polysulfide, leading to the formation of an allyl perthiol anion (ASS⁻). figshare.comnih.govacs.org This anion is then protonated to form ASSH. The stability of ASSH is limited, and it can undergo further reaction, such as a subsequent nucleophilic attack by another thiol anion, to release hydrogen sulfide (B99878) (H₂S). figshare.comnih.gov These computed potential energy surfaces show that such reactions are kinetically and thermodynamically favorable. nih.gov
Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations can accurately predict various spectroscopic properties, which aids in the identification and characterization of transient species like this compound.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Specific vibrational modes, such as the S-S and S-H stretches, can be identified and assigned. scielo.org.za
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data if the compound can be isolated or observed in situ.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to its absorption in the UV-Visible spectrum. scielo.org.za For this compound, transitions involving the sulfur lone pairs and the π-system of the allyl group would be of primary interest. The strong absorption of H₂S in the UV spectral range (190 to 240 nm) is a known feature used for its detection. semanticscholar.org
Table 2: Illustrative Example of Predicted Spectroscopic Data (This table demonstrates the type of data generated from computational predictions and does not represent experimentally verified values for this compound.)
| Spectroscopy | Parameter | Predicted Value Range | Assignment |
| IR | Vibrational Frequency | 2550-2600 cm⁻¹ | S-H stretch |
| IR | Vibrational Frequency | 450-550 cm⁻¹ | S-S stretch |
| ¹H NMR | Chemical Shift | 1.5-2.5 ppm | S-S-H |
| ¹H NMR | Chemical Shift | 3.0-3.5 ppm | -CH₂-S |
| ¹³C NMR | Chemical Shift | 35-45 ppm | -CH₂-S |
| UV-Vis | λ_max | 200-250 nm | n → σ* (S-S) |
Elucidation of Reaction Mechanisms via Transition State Theory
Transition State Theory (TST) is a cornerstone for understanding reaction rates and mechanisms. wikipedia.org It posits that reactants are in equilibrium with an activated complex known as the transition state, which represents the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org Computational chemistry is used to locate the geometry of these transition states and calculate their energy, which corresponds to the activation energy barrier of the reaction.
DFT studies have been extensively applied to map the reaction pathways involving this compound and its precursors. For instance, the mechanism of H₂S release from garlic-derived polysulfides has been investigated in detail. figshare.comnih.gov The process involves a nucleophilic attack of a thiol anion (like glutathione) on a sulfur atom of diallyl disulfide or trisulfide. figshare.comnih.gov This reaction proceeds via a concerted Sₙ2 mechanism, with a computed linear transition state. nih.gov The calculations show that this leads to the formation of the allyl perthiol anion (ASS⁻), which is subsequently protonated to yield this compound (ASSH). nih.govacs.org The potential energy surfaces computed for these steps reveal the reaction kinetics and thermodynamics, confirming that these pathways are viable under biological conditions. figshare.com
Synthetic Methodologies and Proposed Formation Pathways for Allyl Hydrogen Disulfide
Hypothetical Direct Synthetic Approaches for Unsymmetrical Disulfides
The direct synthesis of an unsymmetrical disulfide such as allyl hydrogen disulfide is not well-documented due to its inherent instability. However, established methods for creating other unsymmetrical disulfides can be examined to understand the theoretical possibilities and associated challenges.
A common and versatile method for preparing unsymmetrical disulfides involves the reaction of a thiol with a sulfenyl chloride. nih.gov In this approach, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic sulfur of the sulfenyl chloride and displacing the chloride ion.
To hypothetically synthesize this compound via this route, the reactants would be allyl mercaptan (prop-2-ene-1-thiol) and a sulfenyl chloride that could provide the hydrogen atom, such as hydrogen sulfenyl chloride (HSCl).
Reaction Scheme: CH₂=CHCH₂SH + HSCl → CH₂=CHCH₂SSH + HCl
However, this hypothetical synthesis is fraught with practical difficulties. Hydrogen sulfenyl chloride is itself a highly unstable and reactive species, making its isolation and use as a reagent problematic. The reaction would likely lead to a complex mixture of polysulfides due to the high reactivity of all species involved.
The oxidation of thiols is a primary method for forming disulfides. Typically, the oxidation of a single thiol species, such as allyl mercaptan, leads to the formation of a symmetrical disulfide, in this case, diallyl disulfide (DADS). libretexts.org
Typical Oxidation Reaction: 2 CH₂=CHCH₂SH + [O] → CH₂=CHCH₂SSCH₂CH=CH₂ + H₂O
Achieving the synthesis of an unsymmetrical disulfide like this compound through oxidation would require a highly controlled process that selectively forms the S-S bond without proceeding to the more stable symmetrical product. Reagents such as hydrogen peroxide (H₂O₂), often in the presence of catalysts, are used for thiol oxidation. organic-chemistry.orgresearchgate.net However, controlling this reaction to stop at the unsymmetrical this compound stage is not a standard or readily achievable transformation due to the compound's reactivity. The thermodynamic favorability of the symmetrical disulfide makes it the predominant product. libretexts.org
| Method | Hypothetical Reactants | Potential Reagents/Conditions | Significant Challenges |
|---|---|---|---|
| Thiol-Sulfenyl Chloride Reaction | Allyl Mercaptan, Hydrogen Sulfenyl Chloride (HSCl) | Inert solvent, low temperature | Extreme instability of HSCl reagent; potential for side reactions and polysulfide formation. |
| Controlled Oxidation | Allyl Mercaptan | Mild oxidizing agents (e.g., H₂O₂ with catalyst) | High propensity to form the symmetrical diallyl disulfide; lack of selectivity; instability of the target product. |
Formation as an Intermediate in Organosulfur Reaction Systems
The most significant evidence for the existence of this compound comes from its role as a key intermediate in the chemistry of garlic-derived organosulfur compounds.
Organic polysulfides can undergo disproportionation, a type of reaction where a substance is simultaneously oxidized and reduced, leading to a mixture of other compounds. acs.org Diallyl disulfide (DADS) and diallyl trisulfide (DATS) can decompose, especially when heated, to form a complex mixture of other sulfides. wikipedia.org While not a direct pathway, the rearrangement of sulfur-sulfur bonds in these systems could theoretically involve transient species like this compound.
The chemical transformation of compounds released when garlic is crushed provides the most compelling model for the formation of this compound. Garlic contains alliin (B105686), which is converted by the enzyme alliinase into allicin (B1665233). uliege.be Allicin is unstable and decomposes into a variety of organosulfur compounds, including diallyl trisulfide (DATS) and diallyl disulfide (DADS). wikipedia.orguliege.be
These polysulfides can react with biological thiols, such as glutathione (B108866) (GSH), to release hydrogen sulfide (B99878) (H₂S). pnas.orgnih.gov this compound (referred to as allyl perthiol in this context) is a crucial intermediate in this process. pnas.org
The reaction between DATS and the glutathione anion (GS⁻) proceeds via a nucleophilic attack on one of the sulfur atoms. This thiol-disulfide exchange reaction cleaves the trisulfide bond. researchgate.netacs.org
Proposed Reaction Steps with DATS:
Nucleophilic Attack: Glutathione anion attacks a terminal sulfur atom of DATS. CH₂=CHCH₂SSSCH₂CH=CH₂ + GS⁻ → CH₂=CHCH₂SS⁻ + GSSCH₂CH=CH₂
Protonation: The resulting allyl perthiol anion (CH₂=CHCH₂SS⁻) is protonated by available protons in the system (e.g., from another GSH molecule) to form this compound (allyl perthiol). CH₂=CHCH₂SS⁻ + H⁺ → CH₂=CHCH₂SSH
H₂S Release: A second glutathione molecule then attacks the terminal sulfur of this compound, leading to the formation of an allyl-glutathione disulfide and releasing hydrogen sulfide. pnas.org CH₂=CHCH₂SSH + GS⁻ → GSSCH₂CH=CH₂ + HS⁻ HS⁻ + H⁺ → H₂S
The reaction with DADS is significantly slower but can also produce H₂S, likely through a different mechanism involving nucleophilic substitution at the α-carbon of the allyl group, which also generates an allyl perthiol intermediate. pnas.orgnih.gov This formation as a key intermediate explains the biological activity of garlic compounds, as this compound is a direct precursor to the signaling molecule H₂S. pnas.org
Challenges in the Isolation and Stabilization of this compound
The isolation of this compound is exceptionally difficult due to its high reactivity and thermodynamic instability. Several factors contribute to this challenge:
Reactivity: As a persulfide (or hydropersulfide), the compound is highly susceptible to further reactions. It can readily react with other thiols, as seen in the H₂S generation pathway, or undergo self-condensation. mdpi.com
Disproportionation: The molecule can easily disproportionate into more stable species, such as diallyl disulfide, hydrogen sulfide, and other polysulfides.
Oxidation: The sulfur atoms are susceptible to oxidation, which can lead to the formation of compounds like thiosulfinates (e.g., allicin) or thiolsulfonates. nih.gov
These characteristics mean that this compound typically exists only as a transient species within a dynamic chemical system. Its presence is inferred from the final products of the reactions in which it participates, such as the rapid formation of H₂S from diallyl trisulfide in the presence of thiols. nih.gov Any attempt to isolate it would likely cause its immediate decomposition into more stable sulfur compounds.
Advanced Spectroscopic and Spectrometric Characterization Techniques for Allyl Hydrogen Disulfide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For allyl hydrogen disulfide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be instrumental in confirming its connectivity and stereochemistry. Due to the limited availability of experimental spectra, the following analyses are based on established principles of NMR theory and computational predictions.
Proton (¹H) NMR Chemical Shift Analysis of Allylic and Sulfhydryl Protons
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the allylic and sulfhydryl protons. The chemical shifts are influenced by the electron-withdrawing effect of the disulfide bond and the anisotropic effects of the double bond.
The allylic protons would give rise to a complex splitting pattern. The methylene protons (-S-CH₂-) adjacent to the disulfide group are expected to resonate in the range of 3.2-3.5 ppm. These protons are diastereotopic due to the chiral nature of the disulfide group, and would likely appear as a complex multiplet. The vinyl protons (-CH=CH₂) would be further downfield, with the internal proton (-CH=) appearing as a multiplet around 5.7-6.0 ppm, and the terminal protons (=CH₂) as two distinct multiplets between 5.1 and 5.4 ppm.
The sulfhydryl proton (-SH) is anticipated to be a broad singlet, with its chemical shift being highly dependent on concentration, solvent, and temperature due to hydrogen bonding. Its predicted range is typically between 1.0 and 4.0 ppm.
Predicted ¹H NMR Chemical Shifts for this compound:
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| -S-CH ₂- | 3.2 - 3.5 | Multiplet |
| -CH =CH₂ | 5.7 - 6.0 | Multiplet |
| -CH=CH ₂ (cis) | 5.1 - 5.4 | Multiplet |
| -CH=CH ₂ (trans) | 5.1 - 5.4 | Multiplet |
| -S-SH | 1.0 - 4.0 | Broad Singlet |
Carbon-13 (¹³C) NMR and Sulfur-33 (³³S) NMR Spectroscopic Probes
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, three distinct signals are expected, corresponding to the three carbon atoms of the allyl group.
The allylic carbon (-S-CH₂) is predicted to have a chemical shift in the range of 40-45 ppm. The vinylic carbons would be observed further downfield, with the internal carbon (-CH=) resonating at approximately 130-135 ppm and the terminal carbon (=CH₂) at around 118-122 ppm.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Type | Predicted Chemical Shift (ppm) |
| -S-C H₂- | 40 - 45 |
| -C H=CH₂ | 130 - 135 |
| -CH=C H₂ | 118 - 122 |
Sulfur-33 (³³S) NMR spectroscopy , although less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, could offer direct insight into the chemical environment of the sulfur atoms. For this compound, two distinct signals would be expected, corresponding to the two non-equivalent sulfur atoms in the disulfide bond. The chemical shifts in ³³S NMR are highly sensitive to the oxidation state and bonding environment of the sulfur atom.
Two-Dimensional NMR Methodologies for Structural Elucidation
Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the bonding network within this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Key correlations would be observed between the allylic methylene protons and the adjacent vinylic proton, as well as between the vinylic protons themselves. This would help in tracing the connectivity of the allyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. The HSQC spectrum would show cross-peaks connecting the signals of the allylic methylene protons to the corresponding carbon signal, and the vinylic protons to their respective carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular weight of this compound and confirm its elemental composition. The expected exact mass for the molecular ion [M]⁺ of C₃H₆S₂ is 106.0013 u. The observation of this ion with high mass accuracy would provide strong evidence for the presence of the compound.
Fragmentation Pattern Analysis for Structural Insights
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would induce fragmentation of the this compound molecule, providing valuable structural information. The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments.
A plausible fragmentation pathway for this compound would involve the initial cleavage of the weak S-S bond, leading to the formation of an allylthio radical (CH₂=CHCH₂S•) and a sulfhydryl radical (•SH). The allylthio radical could then lose a hydrogen atom to form the stable allylthiol cation at m/z 73. Another significant fragmentation would be the cleavage of the C-S bond, resulting in the formation of the highly stable allyl cation (C₃H₅⁺) at m/z 41, which would likely be the base peak in the spectrum. The loss of the sulfhydryl radical from the molecular ion would also generate a fragment at m/z 73.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment |
| 106 | [C₃H₆S₂]⁺ (Molecular Ion) |
| 73 | [C₃H₅S]⁺ |
| 41 | [C₃H₅]⁺ (Allyl Cation) |
| 33 | [SH]⁺ |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Detection
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the identification and quantification of volatile and thermally labile sulfur compounds like this compound, particularly within complex biological matrices such as garlic extracts. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary examples of such powerful tools.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for analyzing volatile organosulfur compounds. nih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. researchgate.net For sulfur compounds, columns like the DB-5 are often employed. researchgate.net As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). nih.gov
The resulting mass spectrum provides a molecular fingerprint. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 106, corresponding to its molecular weight (C₃H₆S₂). nist.gov The subsequent fragmentation pattern is crucial for structural confirmation. Key fragmentation pathways for organosulfur compounds include the cleavage of C-S and S-S bonds. libretexts.org Expected fragments for this compound would include the allyl cation (C₃H₅⁺) at m/z 41 and fragments resulting from the loss of sulfur or sulfhydryl radicals. The high sensitivity of MS, especially when operating in Selected Ion Monitoring (SIM) mode, allows for the detection of trace amounts of the compound. gcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile or thermally unstable sulfur compounds, LC-MS is the preferred method. researchgate.net LC-MS separates compounds in a liquid mobile phase followed by ionization and mass analysis. Techniques like electrospray ionization (ESI) are common for these analyses. nih.gov A significant challenge in analyzing small, reactive molecules like hydrogen sulfide (B99878) and related thiols is their poor ionization efficiency and retention on standard reversed-phase columns. nih.gov
To overcome this, derivatization is often employed. Thiol-specific derivatizing agents, such as monobromobimane, react with the sulfhydryl group (-SH) to form a more stable, readily ionizable product that can be detected with high sensitivity using tandem mass spectrometry (MS/MS) in modes like Selected Reaction Monitoring (SRM). shimadzu.comscienceopen.com This approach allows for accurate quantification even in complex biological samples. scienceopen.com The analysis of disulfide-linked compounds can also be achieved by comparing chromatographic profiles before and after reduction, where the disappearance of the parent compound and the appearance of the corresponding thiol confirms the original disulfide linkage. nih.gov
| Technique | Typical Application for this compound | Key Parameters & Expected Results |
| GC-MS | Analysis of volatile extracts (e.g., garlic oil). | Ionization: Electron Impact (EI). Molecular Ion (M⁺): m/z 106. Key Fragments: m/z 41 (Allyl cation), other C-S and S-S cleavage products. |
| LC-MS/MS | Analysis in aqueous extracts or biological fluids. | Ionization: Electrospray Ionization (ESI). Strategy: Often requires derivatization of the -SH group. Detection: High sensitivity via Selected Reaction Monitoring (SRM). |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bond structures within a molecule by probing its vibrational modes.
The disulfide (S-S) and sulfhydryl (S-H) groups of this compound have characteristic, albeit often weak, vibrational frequencies.
S-H Stretch (νS-H): The stretching vibration of the sulfhydryl bond is typically observed in the infrared spectrum as a weak but sharp absorption band in the range of 2550-2600 cm⁻¹. msu.edu In non-polar solvents, this peak appears around 2575-2589 cm⁻¹. researchgate.netreddit.com Its intensity is notably weak in IR spectroscopy compared to the O-H stretch of alcohols due to the lower polarity of the S-H bond. However, the S-H stretch gives rise to a significantly stronger and more characteristic signal in Raman spectroscopy. reddit.com
S-S Stretch (νS-S): The disulfide bond stretch is notoriously weak in IR spectra and can be difficult to identify. reddit.com It appears in the low-frequency region of the spectrum, typically between 400 and 550 cm⁻¹. researchgate.netnih.gov Raman spectroscopy is the superior technique for observing this vibration, where it appears as a strong, sharp peak, often near 510 cm⁻¹. researchgate.net The exact frequency is sensitive to the C-S-S-C dihedral angle, making it a useful probe for conformational analysis. umich.edu
The allyl group (CH₂=CH-CH₂–) gives rise to several distinct and intense bands in both IR and Raman spectra, which are useful for its identification.
C=C Stretch (νC=C): The stretching of the carbon-carbon double bond results in a moderate to strong absorption band around 1640 cm⁻¹.
=C-H Stretch (ν=C-H): The stretching vibrations of hydrogens attached to the sp² hybridized carbons of the double bond are found above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.
=C-H Bending (δ=C-H): Out-of-plane bending vibrations of the vinyl hydrogens produce strong bands in the 910-1000 cm⁻¹ range.
C-S Stretch (νC-S): The carbon-sulfur single bond stretch is a weak to medium band found in a broad region, generally between 600 and 800 cm⁻¹. reddit.comresearchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| S-H Stretch | 2550 - 2600 | Weak, Sharp | Strong |
| S-S Stretch | 400 - 550 | Very Weak | Strong |
| C=C Stretch | 1630 - 1650 | Medium | Medium-Strong |
| =C-H Stretch | 3010 - 3100 | Medium | Medium |
| C-S Stretch | 600 - 800 | Weak-Medium | Medium |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The light-absorbing groups in a molecule are known as chromophores. msu.edu
In this compound, the primary chromophore is the disulfide (–S–S–) linkage. Simple, non-cyclic dialkyl disulfides characteristically exhibit a weak but broad absorption band with a maximum (λmax) around 250 nm. acs.org This absorption is attributed to the excitation of a non-bonding electron from one of the sulfur atoms to an antibonding (σ) orbital of the S-S bond (an n→σ transition).
The allyl group's C=C double bond also acts as a chromophore, but its corresponding π→π* transition occurs at a much shorter wavelength, typically below 200 nm, which is often outside the range of standard laboratory UV-Vis spectrophotometers. masterorganicchemistry.com Therefore, the UV spectrum of this compound is expected to be dominated by the disulfide chromophore's absorption band in the 240-300 nm region. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov
While this compound is not itself a radical, its reaction mechanisms, particularly those related to antioxidant activity or thermal decomposition, may involve radical intermediates. Organosulfur compounds, especially thiosulfinates like allicin (B1665233) (diallyl thiosulfinate), are known to act as radical-trapping antioxidants. rsc.org Their activity is often mediated by the formation of sulfenic acids, which can react with peroxyl radicals. rsc.orgnih.gov
The relatively weak S-S bond (bond dissociation energy ~60-70 kcal/mol) and S-H bond in this compound could potentially undergo homolytic cleavage under thermal or photochemical stress, yielding sulfur-centered radicals (CH₂=CHCH₂S• and •SH). ESR would be the definitive technique for detecting these transient species. aston.ac.uk Using a technique called spin trapping, short-lived radicals can be reacted with a "spin trap" molecule to form a more stable radical adduct that can be easily detected and characterized by ESR, providing evidence for the initial radical's existence. nih.gov
Chemical Reactivity and Mechanistic Studies of Allyl Hydrogen Disulfide
Thiol-Disulfide Exchange Reactions and Kinetics
Thiol-disulfide exchange is a fundamental reaction in which a thiol group attacks a disulfide bond. This process is critical in various biological systems for protein folding and maintaining redox balance. nih.govnih.gov The reaction proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a new disulfide and a new thiol.
The kinetics of thiol-disulfide exchange reactions are influenced by several factors, including the pKa of the reacting thiol, the steric hindrance around the disulfide bond, and the solvent polarity. umaine.edu Generally, the reaction rate increases with increasing pH, as a higher pH favors the formation of the more nucleophilic thiolate anion.
Table 1: Factors Influencing Thiol-Disulfide Exchange Kinetics
| Factor | Effect on Reaction Rate | Rationale |
| pH | Increases with increasing pH | Higher concentration of the more nucleophilic thiolate anion. |
| Thiol pKa | Decreases with increasing pKa | Thiols with lower pKa are more readily deprotonated to the reactive thiolate. |
| Steric Hindrance | Decreases with increasing steric hindrance | Bulky groups around the disulfide bond impede the approach of the nucleophilic thiol. |
| Solvent Polarity | Generally faster in polar solvents | Polar solvents can stabilize the charged transition state. umaine.edu |
Oxidation and Reduction Pathways of the Disulfide Bond
The disulfide bond in allyl hydrogen disulfide is susceptible to both oxidation and reduction, leading to a variety of sulfur-containing products.
Oxidizing agents such as hydrogen peroxide (H₂O₂) and peracids can oxidize the disulfide bond of this compound. The reaction with hydrogen peroxide is often slow but can be catalyzed by various metal catalysts. nih.gov The oxidation of sulfides to sulfoxides is a common transformation using hydrogen peroxide, often under mild, transition-metal-free conditions. nih.gov The precise mechanism can involve the electrophilic attack of the peroxide oxygen on the sulfur atom. nih.gov
The oxidation of disulfides with peracids is a common method for the preparation of thiosulfinates. nih.gov The reaction proceeds through the transfer of an oxygen atom from the peracid to one of the sulfur atoms of the disulfide bond.
Table 2: Products of Disulfide Oxidation
| Oxidizing Agent | Primary Product |
| Hydrogen Peroxide (H₂O₂) | Sulfoxides, Sulfones |
| Peracids (e.g., m-CPBA) | Thiosulfinates |
It's important to note that over-oxidation can occur, leading to the formation of sulfones. nih.gov Selective oxidation to the sulfoxide (B87167) can often be achieved by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the oxidant. nih.govorganic-chemistry.org
The sulfur-sulfur bond in disulfides can be cleaved by reducing agents to yield two thiol molecules. This reductive cleavage is a crucial reaction in biochemistry, for example, in the denaturation of proteins. nih.gov Common laboratory reducing agents for this transformation include sodium borohydride and phosphines.
In biological systems, the reduction of disulfide bonds is often catalyzed by enzymes such as thioredoxin reductase, which utilizes NADPH as the ultimate electron donor. mdpi.com Free radical-initiated disulfide bond cleavage can also occur, where a radical species attacks the sulfur atom, leading to the scission of the S-S bond. nih.govrsc.org This process can be more energetically favorable than other fragmentation pathways. nih.gov
Reactions Involving the Allylic Moiety
The allyl group in this compound introduces additional reactivity, allowing for reactions at the carbon-carbon double bond and the adjacent allylic position.
The double bond in the allyl group is electron-rich and can act as a nucleophile, making it susceptible to attack by electrophiles. libretexts.org In an electrophilic addition reaction, an electrophile adds to one of the carbons of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgslideshare.net According to Markovnikov's rule, the electrophile will typically add to the carbon atom that results in the formation of the more stable carbocation. slideshare.net
Conversely, while less common for simple alkenes, nucleophilic addition to the double bond can occur if the double bond is activated by electron-withdrawing groups. wikipedia.orgdalalinstitute.com In such cases, a nucleophile attacks one of the carbons of the double bond, forming a carbanion intermediate that is subsequently protonated. dalalinstitute.com
The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are particularly susceptible to abstraction by radicals. rsc.org This is because the resulting allyl radical is stabilized by resonance, with the unpaired electron delocalized over the three-carbon allyl system. libretexts.orgyoutube.com
The abstraction of an allylic hydrogen is the initiation step in allylic halogenation reactions, where a halogen atom is substituted for a hydrogen at the allylic position. libretexts.orgslideshare.net The stability of the allylic radical intermediate is a key factor driving this regioselectivity over addition to the double bond, especially at low halogen concentrations. libretexts.org The bond dissociation energy for an allylic C-H bond is significantly lower than that for vinylic or alkyl C-H bonds, further favoring hydrogen abstraction at this position. libretexts.org
Thermal and Photochemical Degradation Mechanisms
The stability of this compound is influenced by thermal and photochemical conditions, leading to its degradation through various mechanistic pathways. While specific studies exclusively focused on this compound are limited, the degradation mechanisms can be inferred from research on related organosulfur compounds containing allyl and disulfide functionalities.
Thermal Degradation
The thermal degradation of compounds similar to this compound, such as alliin (B105686), has been shown to follow first-order reaction kinetics. For instance, the degradation of alliin solutions when heated at temperatures ranging from 60 to 89°C resulted in the formation of various organosulfur compounds. researchgate.net This suggests that at elevated temperatures, this compound would also likely undergo decomposition. The degradation process is expected to involve the cleavage of the sulfur-sulfur bond, which is generally the weakest bond in disulfide-containing molecules. This homolytic cleavage would generate allylsulfenylthiyl (CH₂=CHCH₂S-S•) and hydrogen (H•) radicals, or potentially heterolytic cleavage leading to ionic species.
Further reactions of these initial radical or ionic fragments could lead to a complex mixture of products. Based on the thermal degradation products of alliin, which include allyl alanine disulfide, trisulfide, and tetrasulfide, it is plausible that the thermal decomposition of this compound could lead to the formation of diallyl disulfide, diallyl trisulfide, and other polysulfides through radical recombination and disproportionation reactions. researchgate.net The presence of the allyl group might also introduce pathways involving rearrangements and eliminations.
Photochemical Degradation
Under photoirradiation, organic disulfides can be cleaved to form thiyl radicals (RS•). researchgate.netnih.govbeilstein-journals.org This process is a key step in many disulfide-catalyzed photoreactions. nih.govbeilstein-journals.org For this compound, photochemical degradation would likely be initiated by the absorption of light, leading to the homolytic cleavage of the S-S or S-H bond. The S-S bond is generally more susceptible to cleavage upon photoexcitation. This would generate an allylthiyl radical (CH₂=CHCH₂S•) and a hydrosulfenyl radical (HS•).
These highly reactive radical species can then participate in a variety of subsequent reactions. For example, the allylthiyl radical could abstract a hydrogen atom from another molecule to form allyl mercaptan. Alternatively, two allylthiyl radicals could combine to form diallyl disulfide. The photochemical degradation pathways are crucial in understanding the role of disulfides as photocatalysts and in the context of the stability of photoactive materials in applications like organic solar cells. rsc.org
The general mechanism for the photoinduced formation of thiyl radicals from a disulfide is depicted below:
In the case of this compound (R = CH₂=CHCH₂, R' = H), this would yield an allylthiyl radical and a hydrogen thiyl radical. These radicals can then initiate or participate in a variety of chemical transformations. nih.govbeilstein-journals.org
Catalysis in Reactions Involving this compound (e.g., Transition Metal Catalysis, Organocatalysis)
While specific examples of this compound acting as a catalyst are not extensively documented, the disulfide functionality is known to participate in and catalyze various organic reactions, both in the presence and absence of transition metals. These reactions are often mediated by the formation of thiyl radicals, which can act as hydrogen atom transfer (HAT) agents or as coupling partners. acs.org
Organocatalysis
Disulfides can function as organocatalysts, particularly in photoreactions. nih.govbeilstein-journals.org Under photoirradiation, the disulfide bond cleaves to form thiyl radicals, which can then catalyze a range of transformations. nih.govbeilstein-journals.org For example, disulfides have been used as catalysts for the isomerization of allyl alcohols to carbonyl compounds. nih.gov In such reactions, the thiyl radical abstracts a hydrogen atom from the allyl alcohol, initiating a sequence of steps that leads to the isomerized product. nih.gov
A plausible catalytic cycle involving a disulfide in an organocatalytic photoreaction is as follows:
Initiation: The disulfide (RSSR) undergoes photolytic cleavage to generate two thiyl radicals (2 RS•).
Propagation: The thiyl radical acts as a HAT catalyst, abstracting a hydrogen atom from a substrate to generate a substrate radical and a thiol (RSH).
Product Formation: The substrate radical undergoes further reaction to form the product.
Catalyst Regeneration: The thiol can be reoxidized to the disulfide, completing the catalytic cycle.
Disulfides have also been employed as HAT catalysts in combination with a photocatalyst in dual catalytic systems. researchgate.net
Transition Metal Catalysis
The disulfide bond can interact with transition metals, leading to catalytic transformations. While direct catalysis by this compound is not well-documented, reactions involving the cleavage and formation of disulfide bonds are often catalyzed by transition metals such as copper, nickel, palladium, and others. rsc.org These metals can facilitate the reductive coupling of thiols to form disulfides or the selective oxidation of thiols. rsc.org
In the context of reactions involving allyl-containing compounds, palladium-catalyzed allylic substitution is a significant reaction class. acs.org While not directly involving this compound as a catalyst, this highlights the reactivity of the allyl group in the presence of transition metals. It is conceivable that this compound could act as a ligand or a substrate in such reactions.
Furthermore, visible light photoredox catalysis can be used for the direct allylic C(sp³)–H thiolation with disulfides. acs.org In these reactions, a photocatalyst, in conjunction with a disulfide, enables the selective formation of a C-S bond at the allylic position. acs.org The mechanism involves the in situ generation of a thiyl radical from the disulfide, which acts as both a HAT reagent and a coupling partner. acs.org
Below is a table summarizing the potential catalytic roles of the disulfide functionality present in this compound:
| Catalysis Type | Role of Disulfide | Example Reaction Type | Mechanism Highlights |
| Organocatalysis (Photochemical) | Photocatalyst / HAT catalyst | Isomerization of allyl alcohols | Photoinduced formation of thiyl radicals, hydrogen atom transfer. nih.govbeilstein-journals.org |
| Organocatalysis (Photochemical) | Co-catalyst | Hydroamination of vinyl ethers | Thiyl radical acts as a HAT catalyst alongside another photocatalyst. researchgate.net |
| Transition Metal Catalysis | Precursor to active species | Allylic C(sp³)–H thiolation | In situ generation of thiyl radical for C-S bond formation, mediated by a photocatalyst. acs.org |
| Transition Metal Catalysis | Substrate/Ligand | Reductive coupling/Oxidation | Formation or cleavage of the S-S bond catalyzed by transition metals like Cu, Ni, Pd. rsc.org |
Analytical Methodologies for Detection and Quantification of Allyl Hydrogen Disulfide
Chromatographic Separation Techniques
Chromatographic methods are central to the separation and analysis of allyl hydrogen disulfide from complex mixtures. Both gas and liquid chromatography offer distinct advantages for its quantification.
Gas chromatography is a powerful technique for the analysis of volatile sulfur compounds like this compound. The choice of detector is critical for achieving high selectivity and sensitivity.
Flame Photometric Detector (FPD): The FPD is highly selective for sulfur-containing compounds. It operates by detecting the chemiluminescence of sulfur species in a hydrogen-rich flame. This selectivity makes it particularly useful for analyzing this compound in complex matrices where other non-sulfur compounds may be present.
Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides not only quantification but also structural confirmation of this compound. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a chemical fingerprint for the compound. Electron ionization (EI) is a common ionization technique used for this purpose. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace-level detection by monitoring specific fragment ions of this compound.
For the analysis of related allyl sulfur compounds, specific GC conditions have been established, which can be adapted for this compound. For instance, a capillary column such as a DB-5 or HP-1 is often employed. The temperature program typically involves an initial hold followed by a gradual ramp to an upper temperature to ensure the separation of various sulfur compounds.
Table 1: Representative Gas Chromatography (GC) Conditions for Analysis of Allyl Sulfur Compounds
| Parameter | Condition |
| Column | HP-1 (30 m length, 0.32 mm inner diameter, 0.25 μm film thickness) |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 200 °C |
| Detector Temperature | 200 °C (FID/FPD) |
| Oven Program | Initial temperature of 140°C, ramped at 1°C/min to 180°C |
| Detector | Flame Ionization Detector (FID), Flame Photometric Detector (FPD), Mass Spectrometer (MS) |
This table presents typical conditions used for the analysis of diallyl disulfide and diallyl trisulfide, which can serve as a starting point for the analysis of this compound.
High-performance liquid chromatography is a valuable tool for the analysis of less volatile or thermally labile sulfur compounds, and it is particularly useful for assessing the stability and purity of this compound samples.
Reversed-phase HPLC is the most common mode used for this purpose. A C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. nih.gov UV detection is often utilized, with the detection wavelength set to an appropriate value based on the UV absorbance spectrum of this compound. For related allyl sulfides, detection is often performed around 210-254 nm.
HPLC methods can be used to monitor the degradation of this compound over time and under various conditions, providing crucial information about its shelf-life and storage requirements. The separation capabilities of HPLC also allow for the detection and quantification of impurities, which is essential for quality control.
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Allyl Sulfur Compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 20 µL |
This table provides a general set of conditions that have been successfully applied to the separation of related organosulfur compounds and can be optimized for this compound.
Derivatization Strategies for Enhanced Detectability
Derivatization is a chemical modification process used to convert an analyte into a product that has improved detection characteristics. For this compound, derivatization can be employed to enhance its detectability by introducing a chromophore for UV-Vis or a fluorophore for fluorescence detection, or to improve its chromatographic behavior.
While specific derivatization reagents for this compound are not extensively documented, strategies used for other thiols and persulfides can be adapted. For instance, reagents that react with the thiol group (-SH) can be utilized. Monobromobimane (MBB) is a fluorescent labeling agent that reacts with thiols to form highly fluorescent derivatives, which can then be analyzed by HPLC with fluorescence detection. This approach has been successfully used for the detection of hydrogen sulfide (B99878) and other biological thiols.
Another strategy involves the use of reagents that cleave the disulfide bond, followed by derivatization of the resulting thiol. However, this approach would not be specific to this compound in a mixture of disulfides.
Development of Specific Probes for in situ Detection
The in situ detection of this compound in biological systems requires the development of highly specific molecular probes. These probes are typically designed to undergo a measurable change in their optical properties, such as fluorescence, upon selective reaction with the target analyte.
Currently, there is a lack of fluorescent probes specifically designed for the selective detection of this compound. However, the field of probe development for reactive sulfur species is rapidly advancing. Probes have been developed for the detection of hydrogen sulfide and other persulfides. These probes often rely on the nucleophilic character of the sulfur species to trigger a reaction that leads to a fluorescent signal.
Future research in this area could focus on designing probes that can differentiate this compound from other thiols and disulfides. This might be achieved by exploiting the unique reactivity of the allyl group or the persulfide linkage. The development of such probes would be invaluable for studying the real-time dynamics and biological functions of this compound within living cells and organisms.
Biochemical Reactivity and Molecular Interaction Mechanisms of Allyl Hydrogen Disulfide
Mechanistic Studies of Thiol-Disulfide Interactions with Biological Thiols (e.g., Cysteine, Glutathione)
The reactivity of allyl hydrogen disulfide is prominently characterized by its interaction with low-molecular-weight biological thiols, such as cysteine and glutathione (B108866) (GSH). This interaction proceeds via a thiol-disulfide exchange mechanism, a common reaction for disulfides in a biological environment. In this process, the thiol group of a biological molecule, like the sulfhydryl group of a cysteine residue or glutathione, acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond in this compound.
This nucleophilic attack results in the cleavage of the disulfide bond and the formation of a new, mixed disulfide. For instance, the reaction with glutathione leads to the formation of S-allylmercaptoglutathione (GSSA). researchgate.netnih.gov This reaction effectively transfers the allylthio group to the biological thiol. The process is dynamic, and an excess of cellular thiols like glutathione can lead to further exchange reactions. researchgate.netnih.gov This reactivity is not unique to this compound but is a characteristic feature of related organosulfur compounds found in garlic, such as allicin (B1665233). Allicin readily reacts with cysteine thiols, leading to the S-thioallylation of proteins. researchgate.net
The general mechanism can be summarized as follows:
R-S-S-H + R'-SH ⇌ R-S-S-R' + H₂S
Where R is an allyl group and R'-SH represents a biological thiol like cysteine or glutathione.
This thiol-disulfide exchange is a fundamental process that underlies many of the biological effects of this compound, as it can alter the structure and function of proteins and peptides containing cysteine residues and deplete the cellular pool of reducing equivalents like glutathione.
| Reactant | Biological Thiol | Primary Product |
|---|---|---|
| This compound | Cysteine | S-allylmercaptocysteine |
| This compound | Glutathione (GSH) | S-allylmercaptoglutathione (GSSA) |
Potential as a Hydrogen Sulfide (B99878) (H₂S) Releasing Molecule: Mechanistic Pathways
This compound and related polysulfides are recognized as potent donors of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles. acs.orgnih.govresearchgate.netnih.gov The release of H₂S from these compounds is facilitated by their interaction with biological thiols, particularly glutathione. nih.govpnas.org
The proposed mechanism for H₂S generation involves a nucleophilic attack of a thiol anion (such as the thiolate form of GSH) on a sulfur atom of the polysulfide. acs.orgnih.govresearchgate.net In the case of diallyl trisulfide (DATS), which is structurally related to this compound, the nucleophilic attack on a peripheral sulfur atom is kinetically and thermodynamically favored, leading to the formation of an allyl perthiol anion (ASS⁻). acs.orgnih.govresearchgate.net
Subsequently, in the presence of a proton donor like cysteine or glutathione, a proton-shuffle occurs, protonating the allyl perthiol anion to form allyl perthiol (ASSH). acs.orgnih.gov Another nucleophilic attack by a thiol anion on the ASSH then leads to the release of H₂S. acs.orgnih.gov A competing mechanism involves nucleophilic substitution at the α-carbon of the allyl group, which also results in the formation of an allyl perthiol, a key intermediate in H₂S production. nih.govpnas.org
The efficiency of H₂S release is dependent on the number of sulfur atoms in the polysulfide chain, with trisulfides generally being more potent H₂S donors than disulfides. nih.govnih.gov The presence of the allyl group is also a critical structural feature that facilitates this H₂S production. nih.govpnas.org
Molecular Mechanisms of Interaction with Proteins and Enzymes (e.g., Thiol-Disulfide Exchange with Protein Cysteines)
The reactivity of this compound extends to its interaction with proteins and enzymes, primarily through the modification of cysteine residues. The sulfhydryl group of cysteine is a key functional group in many proteins, involved in catalysis, structure, and regulation. This compound can react with these protein thiols via the same thiol-disulfide exchange mechanism observed with smaller biological thiols. researchgate.net
This reaction, often termed S-thioallylation, results in the formation of a mixed disulfide between the allylthio group and the cysteine residue of the protein. researchgate.net This covalent modification can significantly alter the protein's three-dimensional structure and, consequently, its function. The addition of the allylmercapto group can lead to the inhibition of enzymes that rely on a free cysteine thiol in their active site for catalytic activity. researchgate.net
This mechanism is well-documented for allicin, which has been shown to cause widespread S-thioallylation of redox-sensitive cysteine residues in the proteomes of various organisms. researchgate.net The S-allylmercapto modification can, in principle, be reversed by other thiols, suggesting a potential regulatory role for this post-translational modification. nih.gov
| Interacting Molecule | Target | Mechanism of Interaction | Potential Consequence |
|---|---|---|---|
| This compound | Protein Cysteine Residues | Thiol-disulfide exchange (S-thioallylation) | Alteration of protein structure and function, enzyme inhibition |
Role in Cellular Redox Homeostasis: Mechanistic Hypotheses
This compound and related allyl sulfides can significantly impact cellular redox homeostasis, the delicate balance between oxidants and antioxidants. researchgate.net One of the primary mechanisms through which they exert this influence is by reacting with and depleting the intracellular pool of glutathione (GSH). researchgate.netresearchgate.net GSH is a major cellular antioxidant, and its depletion can lead to a pro-oxidant state, making cells more susceptible to oxidative stress. researchgate.net
Furthermore, the interaction of allyl sulfides with thiols can lead to the generation of reactive oxygen species (ROS). researchgate.net The formation of allyl perthiols and their subsequent reactions can produce superoxide (B77818) and hydrogen peroxide. researchgate.net This pro-oxidant activity is thought to contribute to some of the biological effects of these compounds. researchgate.net
Environmental Chemistry and Degradation Pathways of Allyl Hydrogen Disulfide
Atmospheric Oxidation Mechanisms (e.g., Reaction with Hydroxyl Radicals, Ozone)
In the troposphere, allyl hydrogen disulfide is primarily removed through oxidation reactions initiated by highly reactive species such as the hydroxyl radical (•OH) and ozone (O₃). The hydroxyl radical, often termed the "detergent" of the troposphere, is a powerful oxidizing agent that reacts with most pollutants, initiating their removal. wikipedia.org
Reaction with Hydroxyl Radicals (•OH): The gas-phase oxidation of allyl sulfur compounds by hydroxyl radicals is a significant atmospheric degradation pathway. While direct kinetic studies on this compound are scarce, research on structurally similar compounds like allyl methyl sulfide (B99878) (AMS) and allyl ethyl sulfide (AES) provides valuable insights into the likely reaction mechanisms. researchgate.netfao.org The reaction can proceed through two main channels:
OH Radical Addition: The hydroxyl radical adds across the C=C double bond of the allyl group. This is a common reaction for unsaturated compounds. researchgate.net
Hydrogen Abstraction: The hydroxyl radical abstracts a hydrogen atom from the allylic carbon (the carbon atom adjacent to the double bond), which is particularly susceptible to abstraction due to the stability of the resulting allyl radical. researchgate.netresearchgate.net
Studies on AMS and AES indicate that both addition and abstraction pathways are important. researchgate.netfao.org The subsequent reactions of the resulting radical intermediates with atmospheric oxygen (O₂) lead to the formation of several key products, most notably sulfur dioxide (SO₂) and acrolein. researchgate.net SO₂ is a major atmospheric pollutant and a precursor to acid rain. The high yields of SO₂ suggest that this is a primary fate for allyl sulfides in the atmosphere. researchgate.netfao.org
Theoretical studies on hydropersulfides (RSSH) reacting with hydroxyl radicals show that the reaction can also involve the disulfide bond, leading to S-S bond cleavage or H-atom abstraction from the sulfhydryl group. nih.govrsc.org This suggests that for this compound, the •OH radical can attack multiple reactive sites on the molecule.
| Reactant Compound | Condition | Sulfur Dioxide (SO₂) Yield (%) | Acrolein Yield (%) |
|---|---|---|---|
| Allyl Methyl Sulfide (AMS) | Absence of NOₓ | 95 ± 12 | 50 ± 9 |
| Presence of NOₓ | 51 ± 12 | 41 ± 9 | |
| Allyl Ethyl Sulfide (AES) | Absence of NOₓ | 88 ± 13 | 36 ± 9 |
| Presence of NOₓ | 56 ± 12 | 41 ± 9 |
Reaction with Ozone (O₃): Ozone is another key atmospheric oxidant that can react with this compound. The reaction will primarily involve the alkene functionality via ozonolysis. masterorganicchemistry.com In this process, ozone adds across the C=C double bond to form a primary ozonide intermediate, which then rearranges and cleaves to yield carbonyl compounds. masterorganicchemistry.com For the allyl group, this would lead to the formation of formaldehyde (B43269) and other oxygenated products.
The disulfide bond can also be oxidized by ozone. The reaction of ozone with simpler sulfur compounds like hydrogen sulfide (H₂S) is known to be rapid, proceeding through various steps to ultimately form sulfur oxides, such as sulfur dioxide (SO₂) and sulfate (B86663) (SO₄²⁻). absoluteozone.comknowyourh2o.com It is therefore expected that the disulfide portion of this compound would also be oxidized, contributing further to the formation of atmospheric SO₂.
Photodegradation Processes and Product Formation
Photodegradation, or photolysis, is a process where chemical compounds are broken down by photons of light, particularly in the ultraviolet (UV) spectrum. For this compound, two parts of the molecule are susceptible to photodegradation: the disulfide bond and the allyl group.
The disulfide bond (S-S) has a relatively low bond dissociation energy, making it susceptible to cleavage upon absorption of UV radiation. This photolytic cleavage would generate two radical species: an allylthiyl radical (CH₂=CHCH₂S•) and a sulfhydryl radical (•SH).
CH₂=CHCH₂-S-S-H + hν (UV light) → CH₂=CHCH₂S• + •SH
These highly reactive thiyl radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from other molecules, addition to double bonds, or recombination with other radicals.
Hydrolytic Stability and Transformation in Aqueous Environments
In aqueous environments, the stability and transformation of this compound are influenced by factors such as pH, temperature, and the presence of other chemical species. Disulfide bonds are generally susceptible to cleavage by nucleophiles.
A significant transformation pathway in sulfide-rich, anoxic (oxygen-free) aqueous environments could be a reductive desulfurization process. acs.org Studies on related allylic thiols have shown they can be reduced to alkenes by hydrogen sulfide (H₂S) in water. acs.orgnih.gov This novel reaction is proposed to proceed through a radical-based mechanism and may be a widespread process in natural environments where H₂S is abundant, such as in certain marine and terrestrial sediments. acs.org This suggests that this compound could be transformed in similar environments, potentially losing its sulfur atoms to form propene and other sulfur species.
Additionally, this compound can participate in thiol-disulfide exchange reactions. In the presence of other thiols (R-SH), the disulfide bond can be cleaved, leading to the formation of a new disulfide and a new thiol. researchgate.net
CH₂=CHCH₂-S-S-H + R-SH ⇌ CH₂=CHCH₂-S-S-R + H₂S
This type of exchange is a fundamental reaction in sulfur chemistry and is crucial in many biological processes. The reactivity of allyl sulfides in aqueous media is also demonstrated by their use in catalyzed reactions like cross-metathesis on protein surfaces, highlighting the potential for various transformations in the aqueous phase. acs.org
Role in Sulfur Cycling (Chemical Aspects)
The environmental degradation of this compound plays a direct role in the biogeochemical cycling of sulfur. The different degradation pathways contribute to the transformation and transport of sulfur between the atmosphere, hydrosphere, and lithosphere.
Atmospheric Contribution: As established, the atmospheric oxidation of this compound is a source of sulfur dioxide (SO₂). researchgate.net SO₂ is a key intermediate in the atmospheric sulfur cycle. It is further oxidized in the atmosphere to form sulfuric acid (H₂SO₄), which is a principal component of acid rain. This process represents a pathway for the conversion of an organic sulfur compound into inorganic sulfate, which is eventually deposited back to the Earth's surface.
Contribution in Anoxic Environments: In anoxic, sulfide-rich waters and sediments, the transformation of this compound contributes to the local sulfur dynamics. The reductive desulfurization by hydrogen sulfide represents a process where sulfur is exchanged between organic and inorganic pools. acs.org The reaction of H₂S with disulfides is also a known pathway for the formation of persulfides (RSSH), which are highly reactive and important intermediates in sulfur metabolism and signaling. nih.gov
Link to Biological Sulfur Metabolism: Many natural organosulfur compounds, such as those found in garlic, are allyl polysulfides. These compounds are known to release hydrogen sulfide (H₂S) through various reactions within biological systems. pnas.orgnih.gov H₂S is a crucial signaling molecule and a central species in the sulfur cycle. The degradation of this compound in the environment, particularly in microbial ecosystems, can be seen as an abiotic parallel to these biological processes, releasing sulfur in forms that can be utilized or transformed by microorganisms, thereby integrating it into the microbial sulfur cycle.
Potential Applications of Allyl Hydrogen Disulfide in Chemical Synthesis and Materials Science
Precursor in the Synthesis of Novel Organosulfur Compounds
Allyl hydrogen disulfide serves as a valuable building block in the synthesis of a variety of organosulfur compounds. The presence of the disulfide linkage and the allyl group allows for targeted chemical modifications, leading to the formation of more complex molecules with specific properties. Organosulfur compounds derived from garlic, such as diallyl disulfide and diallyl trisulfide, are known for their biological activities, and synthetic routes often involve precursors that share structural similarities with this compound. pharmatutor.org
The synthesis of symmetrical and unsymmetrical disulfides can be achieved through various chemical strategies. For instance, the reaction of an allyl halide with a disulfide source is a common method for producing diallyl disulfide. google.com this compound, with its reactive S-H bond, can readily participate in reactions to form such compounds. Furthermore, it can be a precursor to allyl polysulfanes, which have been synthesized by reacting diallyl disulfide with elemental sulfur at elevated temperatures. pharmatutor.org
Research has also explored the synthesis of allyl sulfides through different catalytic methods, such as the reaction of allylic acetates with thiols in the presence of a nickel(0) complex or the use of indium triiodide as a catalyst for the reaction between allylic acetates and thiosilanes. pharmatutor.orgorganic-chemistry.org These methods highlight the versatility of the allyl sulfide (B99878) moiety, a key feature of this compound, in organic synthesis. The development of efficient synthetic routes to various allyl sulfides is crucial for exploring their therapeutic potential. pharmatutor.org
Below is a table summarizing some synthetic methods for organosulfur compounds where this compound could be a potential precursor:
| Product | Synthetic Method | Catalyst/Reagent | Reference |
| Diallyl disulfide | Reaction of allyl halide with a disulfide source | - | google.com |
| Diallyl polysulfanes | Reaction of diallyl disulfide with liquid sulfur | High temperature | pharmatutor.org |
| Allyl sulfides | Reaction of allylic acetates with thiols | Nickel(0) triethyl phosphite complex | organic-chemistry.org |
| Allyl sulfides | Substitution of acetoxy group in allylic acetates with thiosilanes | Indium triiodide | pharmatutor.org |
Role in Polymer Chemistry and Advanced Materials
The unique chemical characteristics of this compound make it a promising candidate for incorporation into polymers and advanced materials, imparting specific functionalities such as degradability and responsiveness to stimuli.
The disulfide bond is a dynamic covalent bond that can be cleaved and reformed under specific chemical stimuli, making it an attractive functional group to incorporate into polymer backbones for creating degradable materials. mdpi.com A novel approach has been developed to synthesize degradable polyolefins by incorporating diallyl disulfide as a comonomer with cyclooctene through metathesis copolymerization. mdpi.com This method allows for the insertion of disulfide units into the main chain of polyolefins, which are traditionally non-degradable. mdpi.com
The resulting copolymers retain excellent thermal processability and exhibit degradability when treated with a reducing agent like tri-n-butylphosphine, which cleaves the disulfide bonds and reduces the polymer's molecular weight. mdpi.com The content of the disulfide units in the copolymer can be adjusted, allowing for control over the degradation properties. mdpi.com
The following table presents data on the copolymerization of diallyl disulfide (DADS) with cyclooctene, demonstrating the successful incorporation of disulfide units and the resulting polymer characteristics:
| Entry | DADS (mol%) | **Molecular Weight (kg·mol⁻¹) ** | Disulfide Content in Copolymer (mol%) |
| 1 | 1 | 42.8 | 0.7 |
| 2 | 2 | 25.6 | 1.5 |
| 3 | 5 | 10.2 | 3.8 |
| 4 | 10 | 5.8 | 8.5 |
Data adapted from a study on the synthesis of degradable polyolefins. mdpi.com
This research demonstrates the potential of using allyl disulfide-containing monomers, such as this compound, to create a new class of functional polymers with controlled degradability.
Disulfide bonds are widely used as crosslinkers in the formation of hydrogels and other polymeric networks due to their ability to be cleaved under mild conditions, such as in the presence of reducing agents or upon exposure to light. nih.govnih.gov This responsiveness makes them ideal for applications in drug delivery, tissue engineering, and self-healing materials. nih.govmdpi.com
Hydrogels crosslinked with disulfide bonds can be designed to degrade in response to specific biological stimuli, such as the high concentration of glutathione (B108866) in the intracellular environment. mdpi.com This targeted degradation allows for the controlled release of encapsulated drugs within cancer cells, for example. mdpi.com The incorporation of disulfide linkages can be achieved by using disulfide-containing linkers or by the oxidative coupling of thiol-terminated precursors. researchgate.net
Recent advancements include the development of photo-responsive hydrogels where disulfide crosslinks can be cleaved using light. nih.govnih.gov This can be achieved directly with high-intensity UV light or, under milder conditions, in the presence of a photoinitiator that generates radicals to cleave the disulfide bonds. nih.gov This photo-regulated disulfide crosslinking offers spatial and temporal control over the material's properties. nih.gov
The versatility of disulfide-based linkers is further highlighted by their use in bioconjugation and the development of polymer-drug conjugates. digitellinc.com Cleavable linkers are crucial for the efficacy of these systems, as they must allow for the efficient release of the drug at the target site. digitellinc.com
Catalytic Applications in Organic Transformations (if applicable)
Disulfides have been shown to act as versatile catalysts in a range of organic reactions. researchgate.net They can function as photocatalysts, hydrogen atom transfer (HAT) catalysts, and co-catalysts in various photocatalytic reactions. researchgate.net Under photoirradiation, the disulfide bond can cleave to form thiyl radicals, which can then participate in catalytic cycles. researchgate.net
One example of the catalytic application of disulfides is in the isomerization of allyl alcohols to carbonyl compounds. researchgate.net Furthermore, disulfides have been used as HAT catalysts in the hydroamination of vinyl ethers. researchgate.net In the realm of photoredox catalysis, in situ-generated thiyl radicals from disulfides can enable the selective cleavage of allylic C(sp³)–H bonds followed by C(sp³)–S bond formation to produce allyl thioethers. acs.org This process avoids the common side reaction of hydrothiolation. acs.org
While specific studies focusing solely on this compound as a catalyst are not extensively documented, the known catalytic activity of other disulfides suggests that it could potentially be employed in similar transformations. The presence of the allyl group might also introduce unique reactivity and selectivity in such catalytic processes. Further research is needed to fully explore the catalytic potential of this compound in organic synthesis.
Future Research Directions and Methodological Advances for Allyl Hydrogen Disulfide Chemistry
Development of Advanced Spectroscopic Techniques for in situ Monitoring
The high reactivity and instability of allyl hydrogen disulfide necessitate the development of sophisticated analytical techniques for its direct observation in real-time (in situ). Future progress in this area will depend on leveraging and adapting advanced spectroscopic methods.
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS): Raman spectroscopy is a powerful tool for studying disulfide bonds, as the S-S stretching frequency is sensitive to the dihedral angle of the CS-SC moiety. nih.govresearchgate.net Future research could focus on developing time-resolved Raman techniques to monitor the formation and subsequent reactions of this compound. SERS, which dramatically enhances the Raman signal, could be employed to detect trace amounts of the compound in complex biological matrices. researchgate.net For instance, SERS has been successfully used to analyze the headspace gas profiles of garlic, demonstrating its potential for sensitive detection of volatile sulfur compounds. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to Raman, FTIR can identify functional groups and monitor changes in chemical bonding. Advanced rapid-scan and time-resolved FTIR methods could be developed to capture the transient existence of the S-H and S-S bonds specific to this compound during chemical reactions.
High-Performance Liquid Chromatography (HPLC): While not strictly in situ monitoring, the development of rapid HPLC methods with sensitive detectors is crucial for separating and quantifying organosulfur compounds. researchgate.netnih.gov Future work could involve coupling HPLC with mass spectrometry to identify reaction products of this compound with biological molecules. nih.gov
These advanced spectroscopic methods will be critical for understanding the kinetics and mechanisms of reactions involving this compound without the need for isolation, which is often impractical.
High-Throughput Screening for Reactivity Profiles
Understanding the reactivity of this compound with a wide range of biological and chemical entities is key to elucidating its function. High-Throughput Screening (HTS) offers a methodology to rapidly assess these interactions on a large scale. sigmaaldrich.comunchainedlabs.com
Future research should focus on developing HTS assays to map the reactivity profile of this compound. This can be achieved by:
Parallel Synthesis and Analysis: Utilizing 384-well plates, this compound (or a stable precursor that generates it in situ) can be exposed to a large library of compounds, including amino acids, peptides, and small molecule drugs. nih.gov
Rapid Detection Methods: The outcome of these reactions can be rapidly assessed using techniques like high-throughput mass spectrometry, which can detect the depletion of the target peptide or the formation of new adducts in seconds per sample. nih.govresearchgate.net
A potential HTS workflow is outlined below:
| Step | Description | Technology | Purpose |
| 1. Plate Preparation | Dispense a library of test compounds (e.g., thiols, proteins) into a 384-well plate. | Robotic liquid handlers | Prepare for parallel reactions. |
| 2. Reagent Addition | Add a solution that generates this compound in situ to all wells. | Multi-drop dispenser | Initiate reactions simultaneously. |
| 3. Incubation | Allow the reactions to proceed for a defined period. | Controlled environment incubator | Ensure consistent reaction conditions. |
| 4. Analysis | Analyze the contents of each well for reactivity. | RapidFire-MS/MS System | Quantify substrate depletion and product formation. nih.gov |
This approach would enable researchers to quickly identify which biological molecules are most susceptible to modification by this compound, providing crucial insights into its potential mechanisms of action and toxicity.
Exploration of Green Chemistry Synthetic Routes
Traditional organic synthesis methods can be resource-intensive and generate significant waste. The principles of green chemistry aim to develop more sustainable and environmentally friendly chemical processes. acs.orgresearchgate.net Future research into this compound should prioritize the exploration of green synthetic routes.
Electrochemical Synthesis: Electrochemistry offers a sustainable alternative to conventional methods for creating organosulfur compounds. researchgate.netnih.gov By using electricity to drive chemical reactions, it is possible to reduce the reliance on harsh reagents and solvents. Research could focus on developing an electrochemical cell that facilitates the precise formation of the S-S bond in this compound from simpler, more sustainable precursors.
Biocatalysis: Leveraging enzymes for chemical synthesis is a cornerstone of green chemistry. Future studies could investigate the potential of using isolated enzymes, such as alliinase, under controlled conditions to produce this compound from its natural precursor, alliin (B105686). frontiersin.org This would mimic the natural process but allow for greater control over the reaction and subsequent stabilization of the product.
Sustainable Solvents: Exploring the use of water or other environmentally benign solvents for the synthesis and reactions of this compound would significantly improve the sustainability of its study.
The development of these green chemistry approaches will not only reduce the environmental impact of research but may also provide more efficient and selective methods for producing this reactive compound for study.
Advanced Computational Methods for Predicting Properties and Reactivity
Given the experimental challenges posed by its instability, computational chemistry provides an invaluable toolkit for investigating this compound. protoqsar.com Advanced computational methods can predict its structure, properties, and reactivity, guiding further experimental work.
Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. nih.govresearchgate.net It can be applied to predict the geometric structure, vibrational frequencies (for comparison with Raman and IR spectra), and reaction energetics of this compound. nih.govnih.gov For example, DFT calculations have been used to investigate the reaction mechanisms of diallyl polysulfides with biological thiols, revealing that such reactions are kinetically and thermodynamically favorable. researchgate.netacs.org
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into their interactions within complex environments. untan.ac.id MD can be used to study the interaction of this compound with proteins, DNA, or cell membranes, helping to identify potential binding sites and predict how it behaves in a biological context. researchgate.net
| Computational Method | Application for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure and reaction pathways. | Optimized geometry, vibrational spectra (IR/Raman), reaction energy barriers, bond dissociation energies. nih.govacs.org |
| Molecular Dynamics (MD) | Simulation of interactions in biological systems. | Binding affinity to proteins, diffusion through membranes, conformational changes upon binding. untan.ac.idresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Prediction of reactivity or toxicity based on molecular descriptors. sid.ir |
These computational approaches allow for an in silico exploration of this compound chemistry that would be difficult or impossible to achieve through experimentation alone.
Elucidating its Role in Complex Biological Systems (Molecular Chemistry)
The ultimate goal of studying this compound is to understand its role in biological systems. Garlic-derived organosulfur compounds are known to have a wide range of biological activities, and it is crucial to determine the specific contribution of this highly reactive intermediate. frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net
Future research in this area should focus on the precise molecular mechanisms of its interactions:
Thiol-Disulfide Exchange: this compound is expected to react readily with biological thiols, such as glutathione (B108866) (GSH) and cysteine residues in proteins, through thiol-disulfide exchange reactions. researchgate.net This process, known as S-thioallylation, can alter protein structure and function. researchgate.net Identifying the specific proteins targeted by this compound is a key area for future investigation.
Hydrogen Sulfide (B99878) (H₂S) Signaling: Garlic-derived compounds are known to release hydrogen sulfide (H₂S), a critical gasotransmitter involved in numerous physiological processes. nih.govphysiology.org The reaction of this compound with thiols is a potential pathway for H₂S generation. researchgate.netacs.orgnih.gov Elucidating the kinetics and cellular conditions under which this occurs is essential. The interaction between H₂S and disulfides can lead to the formation of a dynamic equilibrium involving various sulfur species, including hydropersulfides and trisulfides, complicating the signaling landscape. nih.gov
By combining advanced analytical techniques, high-throughput screening, and computational modeling, researchers can begin to piece together the complex role of this compound in the broader context of cellular redox biology and the therapeutic effects of garlic.
Q & A
Q. What experimental methodologies are recommended for synthesizing allyl hydrogen disulfide and related organosulfur compounds?
this compound can be synthesized via oxidation of allyl disulfide using hydrogen peroxide in an acidic medium. The reaction is catalyzed by acetic acid, which facilitates the formation of peracetic acid, a key intermediate that oxidizes allyl disulfide to allyl sulfenic acid. Subsequent condensation of two allyl sulfenic acid molecules yields allicin, a related compound. Reaction conditions (e.g., temperature, stoichiometry of H₂O₂) must be optimized to minimize side products like allyl radicals and hydroxyl radicals .
Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for quantifying this compound in complex matrices?
GC-MS with a polar capillary column (e.g., DB-5MS) and flame ionization detection is effective for separating sulfur-containing compounds. Internal standards such as allyl methyl sulfide improve quantification accuracy. Sample preparation should include derivatization to stabilize volatile sulfur compounds, and calibration curves must account for matrix effects in plant extracts or biological samples .
Q. What molecular interactions underpin this compound’s bioactivity in antiviral research?
Computational docking studies reveal that this compound binds to ACE2 receptors via hydrogen bonds and hydrophobic interactions with residues like Pro565, Trp566, and Gln97. Molecular dynamics simulations confirm stable binding, suggesting a competitive inhibition mechanism against viral entry. Experimental validation requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its volatility and potential toxicity, use fume hoods, wear nitrile gloves, and employ gas sensors for H₂S monitoring. Emergency showers and eyewash stations must be accessible. Storage should be in airtight, light-resistant containers under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can contradictory data on the antioxidant vs. pro-oxidant effects of this compound be resolved?
Conflicting results often arise from concentration-dependent effects. At low concentrations (<10 μM), this compound scavenges hydroxyl radicals via thiol-disulfide exchange, as shown in lipid peroxidation assays. At higher concentrations, it may generate reactive sulfur species, inducing oxidative stress. Researchers should use redox-sensitive fluorescent probes (e.g., DCFH-DA) and compare results across cell lines (e.g., HepG2 vs. RAW 264.7) to contextualize dose-response relationships .
Q. What catalytic mechanisms enable disulfide compounds to enhance photooxidation reactions?
this compound acts as a thiyl radical donor in photochemical reactions. Under UV irradiation, it generates thiyl radicals that abstract hydrogen from substrates like allyl alcohols, forming intermediates that react with O₂ to yield aldehydes. Mechanistic studies should employ electron paramagnetic resonance (EPR) to detect radical intermediates and isotopic labeling (e.g., D₂O) to trace oxygen sources .
Q. How do environmental factors influence the stability and bioactivity of this compound in plant extracts?
Soil sulfur content and organic fertilizers (e.g., poultry manure) increase allyl disulfide concentrations in Allium species by up to 41.9%. Stability studies using accelerated degradation protocols (40°C/75% RH) show that encapsulation in poly(D,L-lactide) matrices extends half-life by 3-fold compared to free compounds. HPLC tracking of degradation products (e.g., diallyl trisulfide) is critical for quality control .
Q. What in vitro models best elucidate the chemopreventive effects of this compound in cancer research?
Breast cancer cell lines (e.g., MCF-7) treated with 50–100 μM this compound show dose-dependent apoptosis via caspase-3 activation and ROS modulation. Orthotopic mouse models with garlic-rich diets exhibit reduced tumor incidence, but researchers must control for confounding variables (e.g., flavonoid content) using knockout models or siRNA targeting Nrf2 pathways .
Q. How can kinetic isotope effects (KIEs) clarify the reaction pathways of this compound in enzymatic systems?
Deuterium labeling at sulfur or allylic positions (e.g., CH₂=CHCD₂SSH) reveals whether hydrogen transfer steps are rate-limiting. KIEs >2 indicate significant bond cleavage during catalysis, as seen in alliinase-mediated conversions. Time-resolved FTIR spectroscopy further tracks intermediate formation in microsecond timescales .
Methodological Resources
- Synthesis Optimization : Use response surface methodology (RSM) to model H₂O₂ concentration and pH effects on yield .
- Toxicology Assays : Combine Ames tests (for mutagenicity) and zebrafish embryotoxicity models (for developmental effects) .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to resolve discrepancies between in vitro and in vivo antioxidant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
